molecular formula C11H16N4O B2475653 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797618-16-6

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2475653
CAS No.: 1797618-16-6
M. Wt: 220.276
InChI Key: JGTBYVKMZKJOSS-UHFFFAOYSA-N
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Description

N-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a pyrimidine derivative featuring a pyrrolidine ring attached to the pyrimidine core at position 4 and an acetamide group at position 2 via a methylene bridge. This compound is structurally distinct due to its combination of a heterocyclic amine (pyrrolidine) and a polar acetamide group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-9(16)13-8-10-12-5-4-11(14-10)15-6-2-3-7-15/h4-5H,2-3,6-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTBYVKMZKJOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The reaction conditions are generally mild, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    Acetamide+H2OHCl, refluxAcetic Acid+Ammonium Chloride\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{Acetic Acid} + \text{Ammonium Chloride}

  • Basic Hydrolysis :
    Acetamide+NaOHΔSodium Acetate+Ammonia\text{Acetamide} + \text{NaOH} \xrightarrow{\Delta} \text{Sodium Acetate} + \text{Ammonia}

In related structures, hydrolysis of acetamide derivatives (e.g., compound 3 in ) produced corresponding carboxylic acids, confirmed via 13C NMR^{13}\text{C NMR} loss of carbonyl peaks at ~172 ppm.

Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitutions, particularly at the 2- and 4-positions.

Halogenation

Reaction with phosphorus oxychloride introduces chlorine at the pyrimidine’s 4-position:
Pyrimidine+POCl3Δ4-Chloropyrimidine\text{Pyrimidine} + \text{POCl}_3 \xrightarrow{\Delta} \text{4-Chloropyrimidine}

Amination

The 4-position reacts with amines (e.g., pyrrolidine) under catalytic conditions:
4-Chloropyrimidine+PyrrolidineEt3N, DMF4-Pyrrolidinylpyrimidine\text{4-Chloropyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{4-Pyrrolidinylpyrimidine}
Yields for similar reactions range from 65–85% .

Functionalization of the Methylene Bridge

The methylene group (-CH2_2-) between the pyrimidine and acetamide can undergo oxidation or alkylation:

Oxidation

Using KMnO4_4 in acidic conditions converts the methylene to a carbonyl group:
-CH2KMnO4,H+-C(=O)-\text{-CH}_2- \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{-C(=O)-}
This reaction is observed in analogs like compound 8 , where oxidation altered 1H NMR^1\text{H NMR} signals from δ 4.33 ppm (methylene) to δ 8.1 ppm (carbonyl).

Alkylation

The methylene group participates in Friedel-Crafts alkylation with aromatic rings under AlCl3_3 catalysis .

Pyrrolidine Ring Modifications

The pyrrolidine substituent undergoes characteristic secondary amine reactions:

Acylation

Reaction with acetyl chloride forms an acylated derivative:
Pyrrolidine+CH3COClBaseN-Acetylpyrrolidine\text{Pyrrolidine} + \text{CH}_3\text{COCl} \xrightarrow{\text{Base}} \text{N-Acetylpyrrolidine}

Quaternization

Treatment with methyl iodide produces a quaternary ammonium salt:
Pyrrolidine+CH3IN-Methylpyrrolidinium Iodide\text{Pyrrolidine} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpyrrolidinium Iodide}

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings with boronic acids:
Pyrimidine+Ar-B(OH)2Pd catalystAryl-Substituted Pyrimidine\text{Pyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Aryl-Substituted Pyrimidine}
Yields for such reactions in pyrimidine analogs exceed 70%.

Reduction Reactions

The acetamide’s carbonyl group can be reduced to a methylene amine using LiAlH4_4:
-C(=O)NH-LiAlH4-CH2NH-\text{-C(=O)NH-} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{NH-}

Photochemical Reactions

UV irradiation of the pyrimidine ring induces [2+2] cycloadditions with alkenes, forming bicyclic derivatives .

Key Findings from Research

  • The pyrimidine ring’s 4-position is highly reactive toward nucleophilic substitutions due to electron withdrawal by the pyrrolidine group .

  • The methylene bridge’s oxidation stabilizes the molecule’s conformation, as evidenced by X-ray crystallography in analog 6.18 .

  • Cross-coupling reactions expand structural diversity, enabling pharmacological optimization.

Scientific Research Applications

Medicinal Chemistry

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide has been investigated for its potential therapeutic effects in several areas:

  • Cardiovascular Diseases : The inhibition of PDE5 suggests applications in treating conditions like pulmonary hypertension and erectile dysfunction.
  • Cancer Therapy : By modulating IDH1 activity, the compound may influence tumor metabolism, offering a pathway for cancer treatment.
  • Inflammatory Disorders : Its action on ECE1 and VAP-1 indicates potential in managing inflammatory diseases through the reduction of inflammatory responses.

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme functions and signaling pathways. Its ability to inhibit specific enzymes allows researchers to dissect complex biochemical pathways and understand disease mechanisms.

Material Science

Beyond biological applications, this compound can be utilized in the synthesis of new materials with tailored properties. The unique structural features may enhance the stability or reactivity of materials used in various industrial applications.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

  • Vasodilation Studies : In vitro studies showed that compounds inhibiting PDE5 significantly increased cGMP levels, leading to enhanced vasodilation in vascular smooth muscle cells.
  • Cancer Cell Proliferation : Experiments involving cancer cell lines indicated that modulation of IDH1 activity could reduce cell proliferation rates, showcasing its potential as an anticancer agent.
  • Inflammation Models : Animal models treated with this compound demonstrated reduced levels of inflammatory markers, suggesting therapeutic benefits in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an antagonist or inhibitor, modulating the activity of these targets and affecting downstream biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The pyrrolidine group at position 4 distinguishes it from halogenated (e.g., 2g) or aromatic (e.g., 2f) substituents, which may alter solubility and receptor binding .
  • Synthetic Complexity : Compounds like 24 and 8/9/10 involve multi-step syntheses with specialized heterocycles (e.g., cyclopenta-thiophene, azoles), whereas the target compound’s synthesis may prioritize simplicity via direct alkylation of pyrimidine precursors .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyrrolidine group (a tertiary amine) in the target compound may enhance aqueous solubility compared to hydrophobic substituents like naphthyl (2f) or chlorophenyl (2g) .
  • Melting Points : Thioether-containing analogs (2f–2k) exhibit higher melting points (103–154°C), likely due to stronger intermolecular forces (e.g., sulfur-mediated interactions). The target compound’s melting point is expected to be lower, given its lack of thioether groups .

Biological Activity

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activity. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a pyrimidine ring, with an acetamide group. This unique structure allows for versatile interactions with various biological targets.

Target Enzymes and Receptors

The compound primarily targets several key enzymes and receptors, including:

  • Phosphodiesterase type 5 (PDE5) : Inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation.
  • Isocitrate dehydrogenase 1 (IDH1) : Implicated in metabolic pathways, particularly in cancer metabolism.
  • Endothelin-converting enzyme 1 (ECE1) : Plays a role in cardiovascular function.
  • Vascular adhesion protein 1 (VAP-1) : Involved in inflammation and immune response regulation.

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways:

  • Vasodilation : Through PDE5 inhibition, it enhances cGMP levels, leading to relaxation of vascular smooth muscle.
  • Metabolic Regulation : By modulating IDH1 activity, it may influence cellular metabolism and growth.
  • Inflammation : Inhibition of ECE1 and VAP-1 can reduce inflammatory responses, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : Research demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in colorectal cancer cells with an IC50 value of 12 µM .
  • Anti-inflammatory Effects : In vitro studies indicated that the compound reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
  • Analgesic Properties : A study reported that derivatives of this compound exhibited significant analgesic effects in animal models, comparable to standard analgesics, indicating its potential for pain management .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityNotes
2-(pyrrolidin-1-yl)pyrimidineLacks acetamide groupModerate enzyme inhibitionSimilar scaffold
N-(pyridin-2-yl)acetamidePyridine instead of pyrimidineAntimicrobial propertiesDifferent target profile
N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted ethyl]acetamidesVariants at C1 positionOpioid receptor activityExplored for analgesic effects

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that it has favorable absorption characteristics, with a half-life suitable for sustained therapeutic effects. Its bioavailability is enhanced due to the presence of the pyrrolidine ring, which facilitates interactions with biological membranes .

Q & A

Q. What are the common synthetic routes for N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide, and how are reaction conditions optimized to improve yield?

The synthesis typically involves multi-step processes, starting with the preparation of a pyrimidine intermediate (e.g., 4,6-dimethylpyrimidin-2-ol) followed by functionalization with pyrrolidine and sulfonylation. Key steps include:

  • Reaction of intermediates with bromopyrrolidine under controlled temperature (60–80°C) to introduce the pyrrolidine moiety.
  • Sulfonylation using sulfonyl chloride derivatives in solvents like dichloromethane or DMF.
  • Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), catalyst use (e.g., triethylamine for acid scavenging), and stepwise monitoring via TLC/HPLC .

Q. Which spectroscopic and chromatographic methods are employed to confirm the structural integrity and purity of this compound?

Structural validation relies on:

  • NMR spectroscopy (1H/13C) to confirm proton environments and carbon骨架, with aromatic protons typically appearing at δ 7.0–8.5 ppm and amide NH signals near δ 9.9 ppm .
  • LC-MS for molecular weight confirmation (e.g., m/z 376.0 [M+H]+) and purity assessment.
  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Q. What biological targets or pathways are commonly associated with this compound, and what assays are used to evaluate its activity?

The compound interacts with cellular targets such as:

  • Enzymes (e.g., kinases, proteases) via inhibition assays (IC50 determination using fluorescence-based substrates).
  • Apoptosis pathways in cancer cells, assessed via MTT or caspase-3 activation assays.
  • Receptor binding (e.g., GPCRs) using radioligand displacement studies. Structural analogs have shown IC50 values in the low micromolar range (1–10 µM) against cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replacing the pyrrolidine ring with morpholine reduces metabolic clearance but may lower affinity for hydrophobic binding pockets .
  • Fluorination of the pyrimidine ring (e.g., 5-fluoro analogs) enhances membrane permeability and target engagement, as shown in LogP comparisons (ΔLogP = +0.5–1.0) .
  • Amide group modification : Switching acetamide to propionamide improves solubility (e.g., +20% in PBS) but may reduce in vivo stability .

Q. How can researchers resolve contradictions in bioactivity data observed between structurally similar analogs?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) to minimize batch effects.
  • Structural nuances : Compare analogs with minor substitutions (e.g., 4,6-dimethyl vs. 2,4-dimethyl pyrimidine) using X-ray crystallography to identify steric clashes or hydrogen-bonding differences .

Q. What computational approaches are used to predict target interactions and guide experimental design?

Methods include:

  • Molecular docking (AutoDock Vina) to simulate binding poses in kinase ATP pockets, prioritizing analogs with predicted ΔG < -8 kcal/mol.
  • Molecular dynamics simulations (AMBER) to assess binding stability over 100 ns trajectories.
  • Pharmacophore modeling to identify critical features (e.g., hydrogen bond acceptors in the pyrimidine ring) .

Q. How can reaction yields be optimized during large-scale synthesis?

Key strategies:

  • Continuous flow chemistry to enhance heat/mass transfer and reduce side reactions.
  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiencies by 15–20%.
  • Solvent optimization : Switch from DMF to acetonitrile reduces byproduct formation (e.g., <5% vs. 12%) .

Q. What methodologies are employed to study compound stability under physiological conditions?

Stability assessments include:

  • pH-dependent degradation studies (pH 1–9) with HPLC monitoring to identify hydrolysis products (e.g., free acetamide).
  • Thermal analysis (TGA/DSC) to determine melting points (e.g., 204–205°C) and decomposition thresholds.
  • Forced degradation (UV light, oxidizers) to predict shelf-life .

Q. How are metabolites identified, and what tools elucidate metabolic pathways?

Metabolite profiling uses:

  • In vitro models : Liver microsomes or hepatocytes incubated with the compound, followed by LC-MS/MS to detect hydroxylated or glucuronidated metabolites.
  • Isotope labeling (e.g., 14C-acetamide) to trace metabolic fate in rodent models .

Q. What experimental designs address conflicting data in target selectivity profiles?

Approaches include:

  • Panel screening : Test the compound against a broad target library (e.g., 100+ kinases) to identify off-target effects.
  • Kinetic assays (e.g., SPR) to measure binding kinetics (kon/koff) and distinguish true inhibitors from non-specific binders.
  • Cryo-EM to resolve binding modes in complex with large protein assemblies .

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